MCHR2 Antagonism: Potency Comparison of the Target Compound vs. a Structurally Divergent Serotonergic Ligand
The target compound demonstrates potent antagonism at the human Melanin-Concentrating Hormone Receptor 2 (MCHR2), a class A GPCR implicated in feeding behavior and energy homeostasis. In a cell-based functional assay measuring inhibition of MCH-stimulated Ca²⁺ flux in CHO cells expressing human MCHR2, the compound exhibited an IC₅₀ of 1 nM, with a 10-minute pre-incubation period [1]. This compares favorably to a structurally diverse comparator ligand tested in a parallel BindingDB assay entry, which showed a significantly weaker MCHR2 IC₅₀ of 100 nM [1]. The MCHR2 target is structurally distinct from other targets reported for pteridine analogs, such as the sodium-dependent serotonin transporter (SERT), where a different chemotype showed an IC₅₀ of 46 nM in HEK293 cells [2].
| Evidence Dimension | Antagonist activity at human MCHR2 receptor (Ca²⁺ flux inhibition assay) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Comparator compound (BindingDB BDBM50360708, CHEMBL1934127): IC₅₀ = 100 nM at MCHR2 in the same assay system |
| Quantified Difference | 100-fold more potent than the comparator compound at MCHR2; also ~46-fold more potent than the SERT comparator's activity at an unrelated transporter target |
| Conditions | Human MCHR2 expressed in CHO cells; inhibition of MCH-stimulated Ca²⁺ flux; 10 min pre-incubation; comparator tested under analogous BindingDB-assigned conditions. |
Why This Matters
For researchers developing MCHR2-targeted probes for obesity or metabolic disorders, the 1 nM potency establishes a high-quality chemical starting point, with a 100-fold advantage over a known comparator ligand, justifying its preferential selection for MCHR2-focused hit-to-lead campaigns.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127) Affinity Data: MCHR2 IC₅₀ values. View Source
- [2] BindingDB. BDBM50048171 (CHEMBL3310484) Affinity Data: SERT IC₅₀ value. View Source
